molecular formula C20H32N2O3 B11192087 2-(4-Cyclohexylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)ethan-1-ol

2-(4-Cyclohexylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Cat. No.: B11192087
M. Wt: 348.5 g/mol
InChI Key: ZJWFLILOKXDGGB-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)ethan-1-ol is a complex organic compound that features a piperazine ring substituted with a cyclohexyl group and a phenyl ring substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)ethan-1-ol typically involves multi-step organic reactions. One possible route could involve the alkylation of 4-cyclohexylpiperazine with a suitable electrophile, followed by the introduction of the 2,5-dimethoxyphenyl group through a nucleophilic substitution reaction. The final step might involve the reduction of an intermediate compound to yield the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scalability and economic feasibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions could yield alcohols or amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Cyclohexylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)ethan-1-ol can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structure suggests it could have interesting pharmacological properties.

Medicine

In medicine, compounds with similar structures are often investigated for their potential therapeutic effects. This compound could be explored for its potential as a drug candidate, particularly in the fields of neurology or psychiatry.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)ethan-1-ol would depend on its specific interactions with molecular targets. It might interact with receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other piperazine derivatives or phenyl-substituted ethanols. Examples could be:

  • 1-(2,5-Dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol
  • 2-(4-Benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Uniqueness

The uniqueness of 2-(4-Cyclohexylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)ethan-1-ol lies in its specific substitution pattern, which could confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H32N2O3

Molecular Weight

348.5 g/mol

IUPAC Name

2-(4-cyclohexylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C20H32N2O3/c1-24-17-8-9-20(25-2)18(14-17)19(23)15-21-10-12-22(13-11-21)16-6-4-3-5-7-16/h8-9,14,16,19,23H,3-7,10-13,15H2,1-2H3

InChI Key

ZJWFLILOKXDGGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CN2CCN(CC2)C3CCCCC3)O

Origin of Product

United States

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